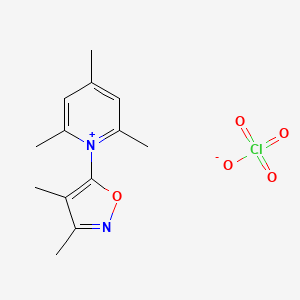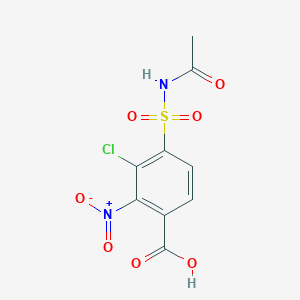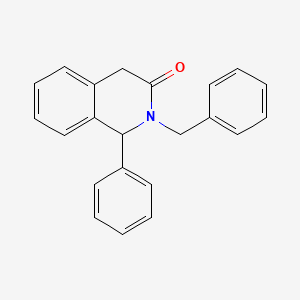![molecular formula C19H20N2O2 B14385566 1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole CAS No. 88670-83-1](/img/structure/B14385566.png)
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole typically involves the following steps:
Formation of the Benzyloxyphenoxy Intermediate: This step involves the reaction of benzyl alcohol with 4-hydroxyphenol in the presence of a base such as potassium carbonate to form 4-(benzyloxy)phenol.
Alkylation: The 4-(benzyloxy)phenol is then reacted with 1-bromo-3-chloropropane under basic conditions to yield 1-{3-[4-(benzyloxy)phenoxy]propyl} chloride.
Cyclization: The final step involves the reaction of 1-{3-[4-(benzyloxy)phenoxy]propyl} chloride with hydrazine hydrate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Nitro group reduction yields the corresponding amine.
Substitution: Electrophilic substitution on the aromatic ring yields various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{3-[4-(Methoxy)phenoxy]propyl}-1H-pyrazole: Similar structure but with a methoxy group instead of a benzyloxy group.
1-{3-[4-(Ethoxy)phenoxy]propyl}-1H-pyrazole: Similar structure but with an ethoxy group instead of a benzyloxy group.
1-{3-[4-(Propoxy)phenoxy]propyl}-1H-pyrazole: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities. The benzyloxy group can enhance the compound’s lipophilicity, influencing its interaction with biological membranes and molecular targets.
Eigenschaften
CAS-Nummer |
88670-83-1 |
|---|---|
Molekularformel |
C19H20N2O2 |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-[3-(4-phenylmethoxyphenoxy)propyl]pyrazole |
InChI |
InChI=1S/C19H20N2O2/c1-2-6-17(7-3-1)16-23-19-10-8-18(9-11-19)22-15-5-14-21-13-4-12-20-21/h1-4,6-13H,5,14-16H2 |
InChI-Schlüssel |
STOQFBJOXWOGTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCN3C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


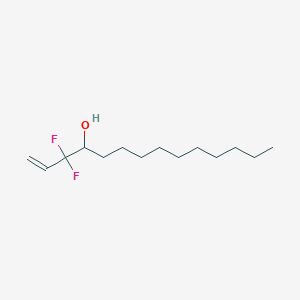
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
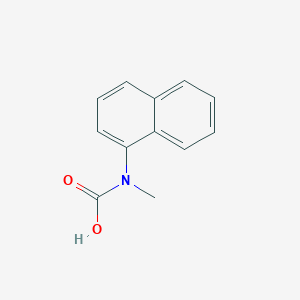
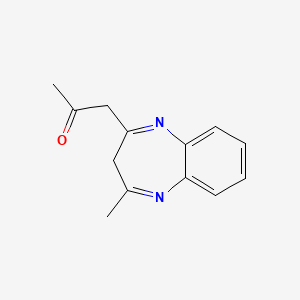
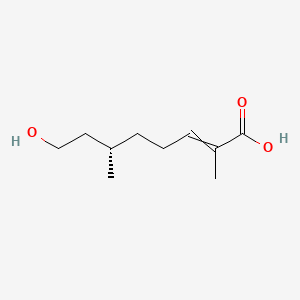

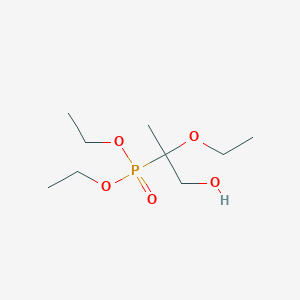
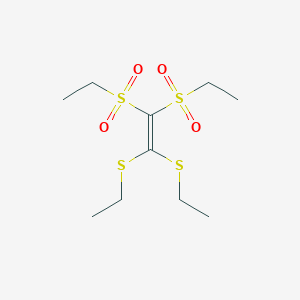
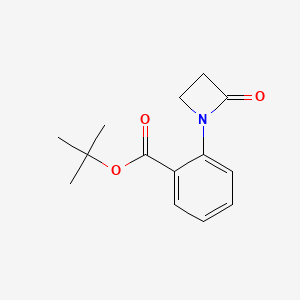

![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
